molecular formula C23H31N3O3 B2833539 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide CAS No. 872843-60-2

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2833539
CAS No.: 872843-60-2
M. Wt: 397.519
InChI Key: WZARPEWUIZDQDN-UHFFFAOYSA-N
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Description

The compound 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide is a structurally complex molecule featuring:

  • A 2,6-dimethylpiperidin-1-yl moiety linked via a 2-oxoacetyl group to an indol-1-yl core.

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural components suggest relevance in medicinal chemistry, particularly for neurological targets (e.g., acetylcholinesterase inhibition inferred from similar compounds in ) . Key synthetic steps may involve amide coupling or nucleophilic substitution, analogous to methods described for related compounds (e.g., DMSO/CH3Cl-mediated reactions in ) .

Properties

IUPAC Name

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-5-24(6-2)21(27)15-25-14-19(18-12-7-8-13-20(18)25)22(28)23(29)26-16(3)10-9-11-17(26)4/h7-8,12-14,16-17H,5-6,9-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZARPEWUIZDQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3C(CCCC3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine and diethylacetamide groups may enhance the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Insights:

Piperidine Derivatives: The target compound’s 2,6-dimethylpiperidine group may enhance metabolic stability compared to dioxopiperidine () or benzylpiperidine () due to reduced ring strain and steric hindrance . N,N-Diethylacetamide increases lipophilicity vs.

Indole Modifications :

  • The indol-1-yl linkage differs from oxoindolin-3-yl () or isoindole (), which may alter binding affinity to serotonin or acetylcholinesterase targets .

Synthetic Routes :

  • Amide coupling (e.g., ’s DMSO/CH3Cl method) is a plausible route for the target compound, whereas sulfur-containing analogs () require specialized reagents like dithiophthalimide .

Research Findings and Implications

Pharmacological Potential:

  • The N,N-diethylacetamide group suggests improved lipid solubility over chloro- or methyl-substituted analogs, which could enhance bioavailability for neurological applications .
  • 2,6-Dimethylpiperidine may reduce off-target interactions compared to benzylpiperidine (), which is associated with broader receptor binding .

Limitations and Gaps:

  • No direct biological data (e.g., IC50, toxicity) for the target compound are available in the evidence.
  • Synthetic yields and purity metrics are unverified; optimization may be required based on methods in –2 .

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing 2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide in laboratory settings?

Answer:
The synthesis typically involves coupling indole derivatives with functionalized piperidine and acetamide precursors. Key steps include:

  • Step 1: Activation of the indole core at the 3-position via Friedel-Crafts acylation or electrophilic substitution.
  • Step 2: Introduction of the 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl group using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF .
  • Step 3: N,N-diethylacetamide incorporation via nucleophilic substitution or amidation under inert conditions (argon/nitrogen atmosphere) .
    Characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts during the synthesis of this compound?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for amide bond formation, while THF improves solubility of intermediates .
  • Catalyst Use: DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) reduces racemization during coupling steps .
  • Temperature Control: Maintaining temperatures between 0–5°C during acyl chloride formation minimizes side reactions .
  • Purification: Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the target compound from byproducts like unreacted indole or piperidine derivatives .

Basic: What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

Answer:
Initial screening should prioritize:

  • Enzyme Inhibition Assays: Test against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates to measure IC₅₀ values .
  • Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to determine Ki values .
    Dose-response curves (1 nM–100 μM) and triplicate replicates ensure statistical robustness .

Advanced: What experimental approaches elucidate the mechanism of action of this compound in modulating biological targets?

Answer:
Mechanistic studies require:

  • X-ray Crystallography: Co-crystallization with purified target proteins (e.g., kinases) to identify binding motifs .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
  • RNA Sequencing: Profile transcriptomic changes in treated cells to map signaling pathways (e.g., apoptosis, proliferation) .
  • Knockdown/Overexpression Models: CRISPR/Cas9 or siRNA-mediated gene silencing to validate target dependency .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:
Resolving contradictions involves:

  • Batch Consistency: Verify compound purity (HPLC, NMR) and storage conditions (-20°C under argon) to exclude degradation .
  • Assay Standardization: Use identical cell lines (ATCC-validated), passage numbers, and assay protocols (e.g., serum concentration, incubation time) .
  • Orthogonal Validation: Confirm results with alternative methods (e.g., Western blot alongside flow cytometry for apoptosis assays) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables .

Advanced: What analytical strategies validate the stability of this compound under physiological conditions?

Answer:
Stability assessment includes:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Monitoring: Track degradation products (e.g., hydrolysis of the acetamide group) over 24–72 hours .
  • Plasma Stability Assays: Incubate with human plasma (37°C) and quantify remaining compound via calibration curves .
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (25–300°C) to guide storage recommendations .

Basic: Which computational tools predict the physicochemical properties of this compound for preclinical development?

Answer:
Key tools include:

  • ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER to model membrane permeability and protein-ligand stability .
  • Docking Software (AutoDock Vina, Schrödinger): Screen against target libraries (e.g., PDB) to prioritize experimental targets .
    Results should be cross-validated with experimental data (e.g., experimental logP vs. predicted) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

Answer:
SAR strategies involve:

  • Core Modifications: Substitute the indole ring with azaindole or benzimidazole to enhance binding .
  • Piperidine Optimization: Introduce methyl or fluorine groups at the 2,6-positions to improve metabolic stability .
  • Acetamide Variants: Replace diethyl groups with cyclopropyl or morpholino moieties to reduce plasma protein binding .
  • High-Throughput Screening (HTS): Test 100+ analogs in parallel using automated liquid handling systems .

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